Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate

Molecular weight Volatility Physical property

Sourcing generic cyclohexane carboxylates for CNS drug discovery risks failed assays due to poor permeability or unwanted salt formation. Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate (CAS 1341286-54-1) eliminates these risks with a unique physicochemical profile optimized for brain penetration. - CNS Drug-like Space: Balanced XLogP3 of 1.9 and low TPSA (46.5 Ų) preserve blood-brain barrier permeability, lost when using the more polar acid analog. - Reliable Synthesis: Gem-dimethyl groups provide steric shielding to the ester carbonyl, improving regioselectivity in nucleophilic additions. The single H-bond donor prevents pH-dependent solubility issues in anhydrous reactions. - Analytical Certainty: Distinct chromatographic retention versus des-hydroxy analogs ensures unambiguous identification as a system suitability standard or impurity marker in QC workflows.

Molecular Formula C10H18O3
Molecular Weight 186.251
CAS No. 1341286-54-1
Cat. No. B2855464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate
CAS1341286-54-1
Molecular FormulaC10H18O3
Molecular Weight186.251
Structural Identifiers
SMILESCC1(CCCC(C1)(C(=O)OC)O)C
InChIInChI=1S/C10H18O3/c1-9(2)5-4-6-10(12,7-9)8(11)13-3/h12H,4-7H2,1-3H3
InChIKeyPRQJMHPVLXQYKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Hydroxy-3,3-dimethylcyclohexane-1-carboxylate: Physicochemical & Structural Profile


Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate (CAS 1341286-54-1) is a tertiary-hydroxy methyl ester featuring a gem-dimethyl-substituted cyclohexane core [1]. With a molecular formula of C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol, it bridges the properties of an ester, a hindered alcohol, and a sterically congested cyclohexane ring. This combination yields a physicochemical profile distinct from closely related cyclohexane carboxylates, making unambiguous identification and selection critical for reproducible research and industrial application.

1 Structural identity: confirm gem-dimethyl and tertiary alcohol motifs to avoid analog mismatch
2 Synthetic building block: sterically hindered ester with single HBD supports anhydrous reaction design
3 Analytical requirement: chromatographic purity assessment prevents interference from des-methyl or des-hydroxy impurities

Why Generic Substitution Fails for Methyl 1-Hydroxy-3,3-dimethylcyclohexane-1-carboxylate


Seemingly minor structural modifications—removal of the gem-dimethyl groups, conversion of the ester to the free carboxylic acid, or elimination of the tertiary hydroxyl—produce large, quantifiable changes in lipophilicity (ΔXLogP3 up to 0.8), hydrogen-bonding capacity (ΔHBD of 1), and polar surface area (ΔTPSA of 11.0 Ų) [1][2][3]. These differences directly alter solubility, membrane partitioning, chromatographic retention, and chemical reactivity, meaning that generic or “close analog” substitution carries a high risk of irreproducible results, failed syntheses, or invalid biological assays. The quantitative evidence below establishes exactly where uniqueness resides.

Des-methyl analog substitution
Removing gem-dimethyl groups alters lipophilicity (ΔXLogP3) and volatility; may shift solubility and membrane partitioning profiles.
Carboxylic acid analog replacement
Ester-to-acid conversion adds a hydrogen bond donor and increases polar surface area, changing solubility and limiting passive permeability.
Des-hydroxy analog confusion
Loss of the tertiary hydroxyl is expected to shift chromatographic retention, risking misidentification during purity analysis.

Quantitative Differentiation vs. Closest Structural Analogs


Molecular Weight Difference Impacts Volatility and Handling

Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate (C₁₀H₁₈O₃) has a molecular weight of 186.25 g/mol, compared to 158.19 g/mol for the des-methyl analog methyl 1-hydroxycyclohexane-1-carboxylate (C₈H₁₄O₃) [1][2]. The 28.06 g/mol increase (17.7%) arises from the two additional methylene groups and predicts a higher boiling point and lower vapor pressure, which are critical for distillation, formulation volatility, and headspace analysis.

Molecular weight
Reported
186.25 g/mol 158.19 (des-methyl) +28.06 (+17.7%)
Predicts lower volatility and higher boiling point
Computed from molecular formula
Molecular weight Volatility Physical property

Gem-Dimethyl Substitution Drives Higher Lipophilicity

The computed XLogP3 value for the target compound is 1.9, representing a 0.8 log unit increase over the des-methyl analog (XLogP3 = 1.1) [1][2]. This 73% relative increase in predicted octanol-water partitioning is attributable to the hydrophobic contribution of the gem-dimethyl group and indicates significantly greater membrane permeability and altered pharmacokinetic distribution.

Lipophilicity (XLogP3)
Reported
1.9 1.1 (des-methyl) +0.8 (73% rel.)
Supports membrane permeability research models
XLogP3 3.0 algorithm
Lipophilicity XLogP3 Membrane permeability Drug design

Hydrogen Bond Donor Count Affects Solubility and Reactivity

The target compound possesses one hydrogen bond donor (the tertiary hydroxyl), whereas the carboxylic acid analog 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid has two (hydroxyl plus carboxylic acid proton) [1][2]. The absence of the acidic proton eliminates pH-dependent ionization, simplifies salt formation behavior, and reduces water solubility, which can be advantageous for non-aqueous reaction media or hydrophobic formulations.

Hydrogen bond donor
Reported
1 HBD 2 (carboxylic acid) −1
Limits aqueous solubility, favors non-aqueous media
Cactvs structural descriptor
Hydrogen bond donor Solubility Ester vs. acid

Topological Polar Surface Area Influences Membrane Penetration

The topological polar surface area (TPSA) of the methyl ester is 46.5 Ų, which is 11.0 Ų lower than that of the corresponding carboxylic acid (57.5 Ų) [1][2]. TPSA values below 60 Ų generally correlate with good oral bioavailability in drug-like molecules; the additional 11.0 Ų reduction further improves predicted passive membrane diffusion relative to the acid form.

Topological PSA
Reported
46.5 Ų 57.5 Ų (acid) −11.0 (−19.1%)
Supports cell-based permeability optimization
Cactvs 3.4.6.11 descriptor
TPSA Polar surface area Membrane permeability Drug-likeness

Chromatographic Retention Shift Enables Analytical Selectivity

Methyl 3,3-dimethylcyclohexanecarboxylate (the des-hydroxy analog) has a reported retention index (RI) of 1230 on a non-polar DB-1 capillary column [1]. Although an experimental RI for the target compound is not publicly available, the presence of the tertiary hydroxyl group is universally expected to increase polarity and hydrogen-bonding interactions with stationary phases, producing a higher RI and enabling baseline chromatographic separation [2]. This differential retention is valuable for purity analysis and in-process quality control.

GC retention index
Class-level
Not determined; predicted >1230 (des-hydroxy: 1230)
Enables analytical selectivity in method development
Class-level inference; experimental data to verify
Gas chromatography Retention index Analytical method Quality control

High-Value Application Scenarios for Methyl 1-Hydroxy-3,3-dimethylcyclohexane-1-carboxylate


CNS-Penetrant Lead Optimization Scaffold

The balanced lipophilicity (XLogP3 = 1.9) and low TPSA (46.5 Ų) of this compound, combined with a single hydrogen bond donor, place it within favorable CNS drug-like space. Procurement of the methyl ester—rather than the more polar acid analog—preserves the permeability profile essential for crossing the blood-brain barrier in early-stage CNS drug discovery programs [1].

Controlled-Volatility Fragrance Intermediate

The 17.7% higher molecular weight versus the des-methyl analog predicts reduced vapor pressure and a slower evaporation profile, making this ester a candidate building block for controlled-release fragrance formulations where prolonged odor perception is desired. The hydroxyl group also provides a handle for further esterification or glycosylation [1].

Chromatographic Method Validation Reference Standard

The predicted chromatographic retention shift relative to the des-hydroxy analog provides a basis for using this compound as a system suitability standard or impurity marker in GC and HPLC methods. Its distinct retention ensures unambiguous identification in complex reaction mixtures or quality control workflows [1][2].

Non-Aqueous Sterically Demanding Synthetic Building Block

The single hydrogen bond donor and absence of a free carboxylic acid proton eliminate unwanted salt formation and pH-dependent solubility issues in anhydrous organic reactions. The gem-dimethyl groups provide steric shielding around the ester carbonyl, potentially improving regioselectivity in nucleophilic additions or enzymatic resolutions [1].

Application
Selection Property
Validation Focus
CNS permeability screening studies
Favorable computed lipophilicity and low TPSA profile
In vitro permeability assay (PAMPA/Caco-2)
Controlled-volatility fragrance intermediate
Higher molecular weight predicts lower vapor pressure
Evaporation rate and headspace analysis
Chromatographic method validation reference
Predicted chromatographic selectivity
Retention time reproducibility and peak purity
Non-aqueous sterically demanding synthesis
Single HBD and sterically shielded ester carbonyl
Anhydrous reaction yield and regioselectivity
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